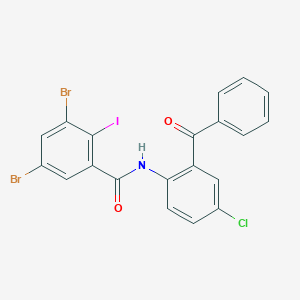
N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide is a complex organic compound characterized by the presence of multiple halogen atoms and a benzamide group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzamide precursor. The reaction conditions often require the use of solvents such as ethanol and catalysts like ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-bromo-n-methylacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C20H11Br2ClINO2 |
|---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide |
InChI |
InChI=1S/C20H11Br2ClINO2/c21-12-8-15(18(24)16(22)9-12)20(27)25-17-7-6-13(23)10-14(17)19(26)11-4-2-1-3-5-11/h1-10H,(H,25,27) |
InChI Key |
KLNFIEHEKFAIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



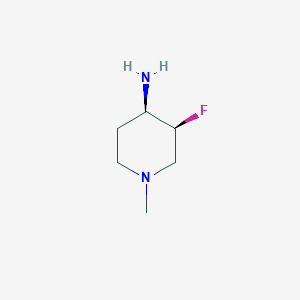
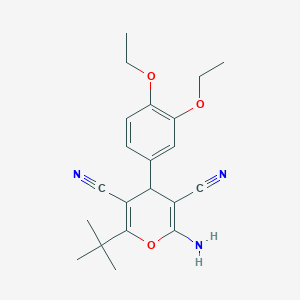


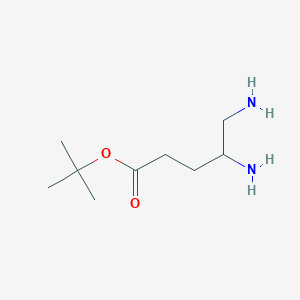


![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
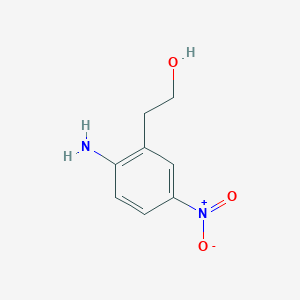
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
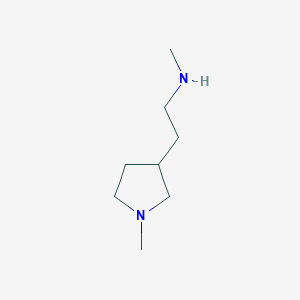
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
